molecular formula C10H16N4O3 B065684 Glutamylamidoethyl imidazole CAS No. 169283-81-2

Glutamylamidoethyl imidazole

Cat. No.: B065684
CAS No.: 169283-81-2
M. Wt: 240.26 g/mol
InChI Key: FLEVPMVPMJVEDN-QMMMGPOBSA-N
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Description

Glutamylamidoethyl imidazole is a compound known for its significant role in skincare and medicinal chemistry. It is a potent chronopeptide that mimics sun exposure, activating circadian genes essential for maintaining proper biorhythm. This compound is particularly beneficial for tired, stressed, or jet-lagged skin, as it stimulates the skin’s natural defense system and aids in the production of vitamin D .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazoles, including glutamylamidoethyl imidazole, involves various methods. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of green chemistry techniques such as microwave irradiation, ultrasound irradiation, and ball milling to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Glutamylamidoethyl imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Glutamylamidoethyl imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: It plays a role in studying cell communication and circadian rhythms.

    Medicine: It is incorporated into skincare products for its anti-aging and skin-rejuvenating properties.

    Industry: It is used in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of glutamylamidoethyl imidazole involves the activation of circadian genes, which are crucial for maintaining the body’s biorhythm. This activation stimulates the skin’s natural defense system, promoting the production of vitamin D and enhancing overall skin health. The compound interacts with specific molecular targets, including enzymes and receptors involved in skin cell communication and defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutamylamidoethyl imidazole is unique due to its ability to mimic sun exposure and activate circadian genes, providing anti-aging benefits and enhancing skin health. Unlike other imidazole derivatives, it specifically targets skin cells, making it highly effective in skincare applications .

Biological Activity

Glutamylamidoethyl imidazole (GAEI) is a compound that has garnered attention in the fields of skincare and medicinal chemistry due to its unique biological activities. This article explores its mechanisms of action, applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

GAEI is a synthetic compound that functions as a chronopeptide , mimicking the effects of sun exposure on the skin. It activates circadian genes crucial for maintaining the body's biorhythm, thereby enhancing skin health and defense mechanisms. This compound is particularly beneficial for individuals experiencing skin fatigue due to stress or irregular sleep patterns .

The primary mechanism by which GAEI exerts its biological activity involves the regulation of circadian rhythms and the promotion of vitamin D synthesis . The compound interacts with specific molecular targets, including enzymes and receptors involved in skin cell communication and defense. Key actions include:

  • Activation of Circadian Genes : GAEI stimulates the expression of genes that regulate the biological clock in skin cells, promoting cellular repair and regeneration .
  • Vitamin D Metabolism : By enhancing the function of epidermal keratinocytes, GAEI facilitates normal vitamin D synthesis, which is vital for skin barrier integrity and overall health .

Biological Activity Summary Table

Biological Activity Description
Circadian Rhythm RegulationActivates genes involved in maintaining biorhythm and cellular repair processes.
Skin Defense EnhancementStimulates natural defense systems against environmental stressors.
Vitamin D SynthesisPromotes normal metabolic pathways for vitamin D production in keratinocytes.
Anti-Glycation PropertiesReduces glycation effects, contributing to anti-aging benefits.

Case Studies

  • Skin Hydration and Energy Synthesis :
    A study evaluated the effects of GAEI on skin hydration levels and cellular energy synthesis in subjects with disrupted biorhythms (e.g., night shift workers). Results indicated significant improvements in hydration and ATP levels after topical application of GAEI-based formulations .
  • Anti-Aging Effects :
    Clinical trials demonstrated that products containing GAEI effectively reduced signs of aging, such as fine lines and wrinkles, by promoting collagen synthesis and improving overall skin texture .
  • Moisturizing Effects :
    Formulations with GAEI showed enhanced moisturizing properties compared to standard moisturizers, attributed to its ability to optimize skin cell regeneration and barrier function .

Comparison with Similar Compounds

To further understand GAEI's unique properties, it can be compared with other compounds containing imidazole rings:

Compound Function Unique Features
HistidineAmino acid involved in protein synthesisPlays a role in enzyme function but lacks direct skin benefits.
BiotinVitamin essential for metabolic processesPrimarily supports hair health; not directly linked to circadian regulation.
HistamineInvolved in immune responsesFunctions mainly as a neurotransmitter; does not affect skin biorhythms.

Properties

IUPAC Name

(4S)-4-amino-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-8(1-2-9(15)16)10(17)13-4-3-7-5-12-6-14-7/h5-6,8H,1-4,11H2,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEVPMVPMJVEDN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)CCNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021766
Record name Glutamylamidoethyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169283-81-2
Record name (4S)-4-Amino-5-[[2-(1H-imidazol-4-yl)ethyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169283-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamylamidoethyl imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169283812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamylamidoethyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAMYLAMIDOETHYL IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XLI5CE7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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